BenchChemオンラインストアへようこそ!

N1-(3-(3-chlorophenyl)-3-hydroxypropyl)oxalamide

Oxalamide SAR Molecular properties Lead optimization

N1-(3-(3-chlorophenyl)-3-hydroxypropyl)oxalamide (CAS 2034526-34-4) is a synthetic small-molecule oxalamide derivative, systematically named N'-[3-(3-chlorophenyl)-3-hydroxypropyl]ethanediamide, with the molecular formula C11H13ClN2O3 and a molecular weight of 256.68 g/mol. It belongs to the N,N'-disubstituted oxalamide class, a scaffold frequently explored in medicinal chemistry for modulating voltage-gated ion channels and other therapeutic targets.

Molecular Formula C11H13ClN2O3
Molecular Weight 256.69
CAS No. 2034526-34-4
Cat. No. B2421380
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(3-(3-chlorophenyl)-3-hydroxypropyl)oxalamide
CAS2034526-34-4
Molecular FormulaC11H13ClN2O3
Molecular Weight256.69
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)C(CCNC(=O)C(=O)N)O
InChIInChI=1S/C11H13ClN2O3/c12-8-3-1-2-7(6-8)9(15)4-5-14-11(17)10(13)16/h1-3,6,9,15H,4-5H2,(H2,13,16)(H,14,17)
InChIKeyRLQRSKKPSMUWSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(3-(3-chlorophenyl)-3-hydroxypropyl)oxalamide (CAS 2034526-34-4): Chemical Identity and Compound Class Overview


N1-(3-(3-chlorophenyl)-3-hydroxypropyl)oxalamide (CAS 2034526-34-4) is a synthetic small-molecule oxalamide derivative, systematically named N'-[3-(3-chlorophenyl)-3-hydroxypropyl]ethanediamide, with the molecular formula C11H13ClN2O3 and a molecular weight of 256.68 g/mol . It belongs to the N,N'-disubstituted oxalamide class, a scaffold frequently explored in medicinal chemistry for modulating voltage-gated ion channels and other therapeutic targets [1]. The compound is available from specialty chemical suppliers at purities ≥95% for research use .

Why N1-(3-(3-chlorophenyl)-3-hydroxypropyl)oxalamide Cannot Be Replaced by Generic Oxalamide Analogs


Oxalamide derivatives are not functionally interchangeable due to the sensitivity of their pharmacological activity to specific N-substituent patterns. The 3-chlorophenyl group and the 3-hydroxypropyl linker in this compound create a unique three-dimensional pharmacophore that can differentially engage target binding pockets, such as those found in voltage-gated sodium channels, compared to analogs lacking the meta-chloro substitution or bearing alternative N2-capping groups [1]. Patent literature demonstrates that even minor modifications to the oxalamide scaffold—such as altering the aryl substituent or the length of the hydroxyalkyl chain—can shift subtype selectivity, potency, and physicochemical properties in ways that compromise experimental reproducibility if an unvalidated generic analog is substituted . The quantitative comparisons below establish where this compound provides measurable differentiation.

Quantitative Evidence for N1-(3-(3-chlorophenyl)-3-hydroxypropyl)oxalamide Differentiation vs. Comparators


Molecular Weight and Physicochemical Differentiation vs. N1-(3-(3-chlorophenyl)-3-hydroxypropyl)-N2-(m-tolyl)oxalamide

N1-(3-(3-chlorophenyl)-3-hydroxypropyl)oxalamide (MW 256.68) exhibits a significantly lower molecular weight than its close analog N1-(3-(3-chlorophenyl)-3-hydroxypropyl)-N2-(m-tolyl)oxalamide (CAS 2034257-71-9, MW 346.8) . The 90.12 Da reduction stems from the absence of the N2-m-tolyl cap, resulting in fewer rotatable bonds and a smaller polar surface area, which may confer advantages in membrane permeability and ligand efficiency metrics critical for CNS-targeted programs. This comparison is based on publicly available physicochemical data; matched biological assay data are not yet available in the primary literature.

Oxalamide SAR Molecular properties Lead optimization

Procurement-Grade Purity Specification vs. Unspecified Generic Oxalamide Analogs

The target compound is documented with a minimum purity of 95% as supplied by specialty chemical vendors (catalog CM988773) . In contrast, many generic oxalamide analogs available through non-specialist channels lack certified purity documentation, introducing variability that can compromise dose-response reproducibility. While 95% purity is a baseline industry standard for research-grade compounds, its explicit documentation for this specific CAS number provides procurement traceability that is absent for many unlisted or poorly characterized analogs. No direct head-to-head purity comparison data across suppliers are available for this compound class.

Chemical procurement Purity specification Reproducibility

Scaffold Classification as Voltage-Gated Sodium Channel Modulator Chemotype vs. Structurally Divergent Oxalamides

The N1-(3-(3-chlorophenyl)-3-hydroxypropyl) substitution pattern falls within the general Markush structure claimed in EP 1377543 A1, which describes N'-substituted N-phenyl-oxalamide derivatives as voltage-gated sodium channel modulators [1]. This places the compound within a patent-defined chemotype space distinct from oxalamide classes targeting alternative proteins such as soluble epoxide hydrolase or IDO1 [2]. The 3-chloro substitution on the phenyl ring and the hydroxypropyl linker are explicitly encompassed by the patent's substituent definitions, providing a structural rationale for prioritizing this specific substitution pattern over other oxalamides lacking these features when exploring sodium channel pharmacology. Quantitative target engagement data for this specific compound are not yet publicly available.

Ion channel pharmacology Chemotype classification Patent landscape

Recommended Application Scenarios for N1-(3-(3-chlorophenyl)-3-hydroxypropyl)oxalamide Based on Quantitative Evidence


Voltage-Gated Sodium Channel Probe Development in Early-Stage Ion Channel Drug Discovery

The compound's structural alignment with the EP 1377543 patent chemotype for sodium channel modulators supports its use as a scaffold for structure-activity relationship (SAR) exploration targeting Nav subtypes. Its low molecular weight (256.68 Da) and the presence of a hydroxypropyl linker amenable to further derivatization make it suitable for generating focused analog libraries. Researchers should verify target engagement through in-house electrophysiology assays before drawing conclusions about potency or selectivity.

Fragment-Based Lead Generation Leveraging Low Molecular Weight Advantage

With a molecular weight of 256.68 Da, this compound falls within the typical fragment space (MW <300 Da), offering high ligand efficiency potential . Compared to bulkier N2-substituted analogs such as N1-(3-(3-chlorophenyl)-3-hydroxypropyl)-N2-(m-tolyl)oxalamide (MW 346.8), the smaller footprint of this compound allows for more efficient fragment growing or linking strategies in medicinal chemistry programs .

Procurement for Reproducible in Vitro Pharmacology Studies Requiring Documented Purity

The availability of this compound at certified ≥95% purity from documented sources supports its use in in vitro assays where impurity-driven artifacts must be minimized. Procurement teams should verify lot-specific certificates of analysis and consider orthogonal purity assessment (e.g., HPLC, NMR) to ensure consistency across experimental replicates.

Quote Request

Request a Quote for N1-(3-(3-chlorophenyl)-3-hydroxypropyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.